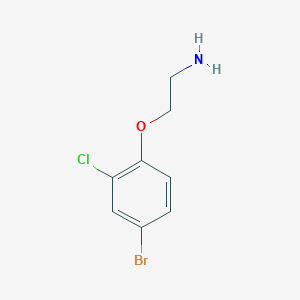

2-(4-Bromo-2-chlorophenoxy)ethan-1-amine

Description

Overview of Halogenated Phenoxyethylamine Scaffolds in Academic Chemistry

Halogenated phenoxyethylamine scaffolds are a cornerstone in the development of various biologically active compounds. The presence of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Research has shown that the type of halogen and its position on the aromatic ring are critical determinants of a compound's activity.

For instance, studies on halogenated phenylethanolamines and phenoxypropanolamines have demonstrated their potential as β-adrenolytic agents. nih.gov The substitution pattern of halogens on the phenyl ring has been shown to directly impact their receptor-blocking capabilities. nih.gov Specifically, 2,5-dihalogenated derivatives have been found to be more potent β-receptor blockers compared to their 2,4-dihalogenated counterparts. nih.gov This highlights the nuanced structure-activity relationships (SAR) that govern the function of these scaffolds.

Furthermore, the phenoxyethylamine moiety is a recognized pharmacophore in many established drugs. Its structural features allow for key interactions with various receptors and enzymes. The versatility of this scaffold makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

Significance of the 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine Motif in Chemical Synthesis and Research

The this compound motif is particularly significant as a chemical intermediate. Its structure combines a halogenated phenol (B47542) with an aminoethyl side chain, making it a versatile precursor for the synthesis of more elaborate molecules. The bromine atom, for example, can serve as a handle for further functionalization through various cross-coupling reactions.

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its importance can be inferred from the study of analogous compounds. For example, related phenoxyethylamine derivatives are explored as ligands for various receptors, including adenosine (B11128) and histamine (B1213489) receptors. nih.govnih.gov The specific halogenation pattern of this compound suggests its potential utility in creating analogues of existing drugs or new chemical entities with tailored properties.

The synthesis of such compounds generally involves the reaction of a substituted phenol with a protected 2-aminoethyl halide, followed by deprotection. For instance, the synthesis of related phenoxyethylamines has been achieved by reacting a phenol with 2-bromoethylamine (B90993) hydrobromide.

Compound Data

Below are tables detailing the properties of this compound and a related compound.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 951914-92-4 |

| Molecular Formula | C8H9BrClNO |

| Molecular Weight | 249.52 g/mol |

| IUPAC Name | This compound |

Table 2: Properties of 2-(3-Bromo-2-chlorophenoxy)ethan-1-amine

| Property | Value |

| CAS Number | 1427356-81-7 |

| Molecular Formula | C8H9BrClNO |

| Molecular Weight | 249.52 g/mol |

| IUPAC Name | 2-(3-bromo-2-chlorophenoxy)ethan-1-amine |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClNO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,3-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCYRASXRCNWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromo 2 Chlorophenoxy Ethan 1 Amine and Analogues

Strategies for Phenoxyether Formation

The core of the target molecule is the aryloxy ether linkage. The formation of this bond is a critical step in the synthetic pathway, typically achieved by coupling a halogenated phenol (B47542) with a suitable two-carbon electrophile.

A primary and widely used method for constructing the phenoxyether linkage is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing 2-(4-bromo-2-chlorophenoxy)ethan-1-amine, this involves the deprotonation of 4-bromo-2-chlorophenol (B165030) to form a phenoxide, which then acts as a nucleophile. google.comsigmaaldrich.comnih.gov The phenoxide attacks an electrophilic two-carbon synthon, such as a 2-haloethylamine (e.g., 2-chloroethylamine or 2-bromoethylamine), via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com

The reaction is typically performed in the presence of a base to deprotonate the phenol. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

| Parameter | Options | Considerations |

| Phenol | 4-Bromo-2-chlorophenol | The starting halogenated phenol. |

| Base | K₂CO₃, NaH, NaOH, KOH | Strength of the base should be sufficient to deprotonate the phenol. NaH is a strong, non-nucleophilic base, while carbonates are milder. nih.gov |

| Electrophile | 2-Chloroethylamine, 2-Bromoethylamine (B90993), N-Acetyl-2-chloroethylamine | The amine may be protected (e.g., as an acetamide) to prevent self-condensation or reaction with the base. |

| Solvent | Acetone, DMF, Acetonitrile | Aprotic polar solvents are generally preferred for SN2 reactions. byjus.com |

The use of a protected amine, such as N-(2-chloroethyl)acetamide, is a common strategy. The etherification is performed first, followed by a deprotection step (hydrolysis) to reveal the primary amine functionality.

While the Williamson ether synthesis, where a phenoxide attacks an alkyl halide, is the most direct approach for this specific molecule, the broader category of nucleophilic displacement for aryloxy formation is also relevant, particularly in the synthesis of analogues. nih.gov This class of reactions involves a nucleophile displacing a leaving group on an aromatic ring (Nucleophilic Aromatic Substitution, SNAr) or on a side chain attached to the ring.

For the synthesis of this compound, the key bond formation occurs between the phenolic oxygen and the ethylamine (B1201723) side-chain. The reaction between the sodium salt of 4-bromo-2-chlorophenol and an N-protected 2-haloethylamine is a classic example of nucleophilic displacement on an aliphatic carbon. encyclopedia.pub

In the synthesis of more complex analogues, a copper-catalyzed Ullmann condensation could be employed, which facilitates the coupling of an aryl halide with an alcohol. However, for the target compound, the Williamson approach is more straightforward and efficient.

Amine Group Installation and Manipulation

The primary amine moiety is a key functional group that can be introduced at various stages of the synthesis or manipulated from other functional groups.

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.orglibretexts.org This two-step process, often performed in a single pot, involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine. youtube.com

To synthesize this compound, one could start with the corresponding aldehyde, 2-(4-bromo-2-chlorophenoxy)acetaldehyde. This aldehyde can be reacted with ammonia to form an intermediate imine, which is then reduced in situ to the target primary amine.

| Component | Reagent/Condition | Purpose |

| Carbonyl Precursor | 2-(4-Bromo-2-chlorophenoxy)acetaldehyde | Provides the carbon skeleton of the target molecule. |

| Amine Source | Ammonia (NH₃) | Source of the nitrogen for the primary amine. |

| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃), Catalytic Hydrogenation (H₂/Pd, Pt) | Selectively reduces the imine intermediate in the presence of the starting aldehyde. masterorganicchemistry.comsigmaaldrich.com |

| pH | Weakly acidic (pH ~5-6) | Catalyzes imine formation without deactivating the amine nucleophile. youtube.com |

This method is highly versatile and avoids the direct use of potentially hazardous haloethylamines.

In many synthetic routes, the primary amine is protected to prevent unwanted side reactions. A common protecting group is the acetyl group, forming an acetamide. The regeneration of the free amine from the amide is a crucial final step. This is typically achieved through amide hydrolysis. libretexts.org

Amide hydrolysis can be performed under either acidic or basic conditions, which cleave the amide bond to yield the amine and a carboxylic acid (or their respective salts). savemyexams.comlibretexts.org For the precursor N-(2-(4-bromo-2-chlorophenoxy)ethyl)acetamide, the hydrolysis would proceed as follows:

Acidic Hydrolysis : The amide is heated with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The product is the ammonium (B1175870) salt of the primary amine, which requires neutralization with a base to liberate the free amine. etsu.edu

Basic Hydrolysis : The amide is refluxed with a strong aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This directly produces the free primary amine and a carboxylate salt. libretexts.orglibretexts.org

The choice between acidic and basic hydrolysis depends on the stability of other functional groups in the molecule.

The primary amine of this compound is a nucleophilic center that can undergo further reactions, such as alkylation and acylation, to produce a variety of analogues.

Alkylation : The amine can react with alkyl halides to form secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, often leading to a mixture of products. Reductive amination, as described earlier, provides a more controlled method for synthesizing N-alkylated derivatives by reacting the primary amine with an appropriate aldehyde or ketone.

Acylation : The reaction of the primary amine with acylating agents like acyl chlorides or acid anhydrides is a straightforward and high-yielding method to form stable amide derivatives. jove.com For instance, reacting this compound with acetyl chloride in the presence of a base would yield N-(2-(4-bromo-2-chlorophenoxy)ethyl)acetamide. This reaction is often used to confirm the presence of the amine or to synthesize derivatives with modified properties. nih.govgoogle.com

| Reaction | Reagent | Product Type |

| Alkylation | Methyl iodide (CH₃I) | Secondary amine (N-methyl derivative) |

| Reductive Alkylation | Formaldehyde, NaBH₃CN | Secondary amine (N-methyl derivative) |

| Acylation | Acetyl chloride, Triethylamine | Amide (N-acetyl derivative) |

| Acylation | Acetic anhydride | Amide (N-acetyl derivative) |

These manipulations of the amine group are fundamental in medicinal chemistry for exploring the structure-activity relationships of amine-containing compounds.

Multi-Step Synthesis Pathways for Complex Analogues

The construction of complex analogues of this compound relies on robust and versatile synthetic strategies. Two prominent approaches involve the sequential modification of aromatic systems and the use of powerful coupling reactions to form key bonds.

A common and effective strategy for synthesizing polysubstituted aromatic compounds involves a series of halogenation and functionalization steps. This method allows for the regioselective introduction of halogen atoms, which can then serve as handles for further modifications through cross-coupling reactions or other transformations. The regioselectivity of halogenation is highly dependent on the nature and position of existing substituents on the aromatic ring.

The synthesis of a 4-bromo-2-chlorophenoxy moiety, the core of the target molecule, can be envisioned starting from a simpler phenol or a related aromatic precursor. The directing effects of the hydroxyl group (ortho-, para-directing) and the initially introduced halogen will guide the position of the subsequent halogenation. For instance, starting with phenol, a chlorination reaction could yield a mixture of chlorophenols. Separation of 2-chlorophenol would be followed by a bromination step. The hydroxyl group and the chlorine atom would then direct the incoming bromine to the desired position. Alternatively, starting with 4-bromophenol, subsequent chlorination would be directed to the ortho position by the powerful activating effect of the hydroxyl group.

A general representation of this sequential approach is outlined below:

Table 1: Sequential Halogenation Strategy

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Halogenation 1 | e.g., N-Chlorosuccinimide (NCS) | Introduction of the first halogen (e.g., chlorine) onto the aromatic ring. |

| 2 | Halogenation 2 | e.g., N-Bromosuccinimide (NBS) | Introduction of the second halogen (e.g., bromine) at a specific position guided by existing substituents. |

This stepwise approach provides a high degree of control over the final substitution pattern of the aromatic ring, which is critical for structure-activity relationship studies of these compounds. The synthesis of the precursor 4-bromo-2-chlorophenol has been reported, which can then be used in subsequent steps to attach the ethanamine side chain. nih.gov

Coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of phenoxyethylamine synthesis, these reactions can be employed to construct the core structure or to introduce the amine-containing side chain.

One relevant class of reactions is the palladium-catalyzed cross-coupling reactions, which have become indispensable for their versatility and functional group tolerance. While not directly forming the phenoxy bond in this specific case, they are crucial for creating precursors. For example, a Suzuki or Buchwald-Hartwig amination reaction could be used to functionalize a dihalogenated aromatic ring before the formation of the ether linkage.

More directly applicable are reactions that form the C-N bond of the side chain. For instance, nickel-catalyzed cross-electrophile coupling reactions have been developed for the synthesis of β-phenethylamines from aliphatic aziridines and aryl halides. nih.gov This methodology could be adapted to synthesize analogues by coupling a pre-formed phenoxy-substituted aryl halide with a suitable aziridine derivative. nih.gov

Another important category is the A³ coupling (Aldehyde-Alkyne-Amine), a multicomponent reaction that efficiently produces propargylamines. unimi.itnih.gov While this yields a different side chain, subsequent reduction of the alkyne would lead to the desired saturated ethanamine linkage. This approach offers the advantage of building complexity in a single step from readily available starting materials. nih.gov

The table below summarizes some coupling strategies that can be conceptually applied to the synthesis of phenoxyethylamine analogues.

Table 2: Application of Coupling Reactions in Synthesis

| Coupling Reaction Type | Key Bond Formed | Potential Application in Analogue Synthesis | Catalyst/Reagents |

|---|---|---|---|

| Williamson Ether Synthesis | C-O (Ether) | Attachment of the ethanamine side chain to the substituted phenol. | Base (e.g., K₂CO₃, NaH) |

| Buchwald-Hartwig Amination | C-N (Amine) | Introduction of an amino group to an aryl halide precursor. | Palladium catalyst, phosphine ligand, base |

| Ni/Photoredox Cross-Electrophile Coupling | C-C | Coupling of an aryl halide with an aziridine to form the phenethylamine backbone. nih.gov | Nickel catalyst, photocatalyst (e.g., 4CzIPN). nih.gov |

These multi-step synthetic methodologies, combining sequential halogenation and a variety of coupling reactions, provide a robust and flexible platform for the preparation of this compound and a diverse library of its analogues for further scientific investigation.

Chemical Reactivity and Derivatization Pathways of 2 4 Bromo 2 Chlorophenoxy Ethan 1 Amine

Reactivity of Halogen Substituents

The benzene (B151609) ring of the molecule is substituted with both a bromine and a chlorine atom. This di-halogen substitution pattern provides two potential sites for reactions that can replace or further functionalize the aromatic core.

The electron-withdrawing nature of the halogen substituents, coupled with the phenoxy group, deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution (SNAr). In such reactions, a potent nucleophile attacks the ring and displaces one of the halogen atoms. Generally, bromine is a better leaving group than chlorine in these reactions due to the weaker carbon-bromine bond compared to the carbon-chlorine bond. The reaction typically requires strong nucleophiles, such as alkoxides or amides, and may necessitate elevated temperatures to proceed efficiently. The precise regioselectivity of the substitution would depend on the specific reaction conditions and the nature of the incoming nucleophile.

Metal-catalyzed cross-coupling reactions represent a powerful and widely used strategy for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. researchgate.netacs.orgnih.gov These reactions offer a milder and more versatile alternative to traditional nucleophilic substitution. The differential reactivity of the C-Br and C-Cl bonds can often be exploited to achieve selective functionalization. The C-Br bond is typically more reactive in palladium-catalyzed reactions, allowing for selective coupling at the 4-position while leaving the chlorine atom at the 2-position intact for subsequent transformations.

Various types of cross-coupling reactions can be employed:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new C-N bond, replacing the bromine or chlorine atom with a different amine, amide, or other nitrogen-containing group. acs.orgnih.gov This is a key method for synthesizing complex arylamines. researchgate.net

Suzuki Coupling: This reaction uses a palladium catalyst and an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond, enabling the introduction of alkyl, alkenyl, or aryl groups.

Stille Coupling: In this reaction, an organotin reagent is coupled with the aryl halide in the presence of a palladium catalyst to create a new C-C bond.

Heck Coupling: This reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene to form a substituted alkene.

These reactions significantly expand the synthetic utility of the parent compound, allowing for the attachment of a wide range of functional groups. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. acs.orgresearchgate.net

Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst System (Typical) | Reagent | Bond Formed | Potential Product Type |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd catalyst (e.g., Pd2(dba)3) + Ligand (e.g., BippyPhos) + Base (e.g., KOtBu) | R2NH (Amine) | C-N | Substituted Aniline |

| Suzuki | Pd catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) | R-B(OH)2 (Boronic Acid) | C-C | Biaryl or Alkyl/Alkenyl-Aryl |

| Stille | Pd catalyst (e.g., Pd(PPh3)4) | R-Sn(Alkyl)3 (Organostannane) | C-C | Biaryl or Alkyl/Alkenyl-Aryl |

| Heck | Pd catalyst (e.g., Pd(OAc)2) + Base (e.g., Et3N) | Alkene | C-C | Substituted Alkene |

Transformations of the Ethan-1-amine Moiety

The primary amine group at the end of the ethyl chain is a key site of reactivity, behaving as a potent nucleophile and a base. chemguide.co.uk

The lone pair of electrons on the nitrogen atom allows it to participate in a wide variety of classical amine reactions.

Acylation: The primary amine reacts readily with acyl chlorides and acid anhydrides in nucleophilic acyl substitution reactions to form stable amide derivatives. uomustansiriyah.edu.iq For example, reaction with ethanoyl chloride would yield N-(2-(4-bromo-2-chlorophenoxy)ethyl)acetamide. libretexts.org

Alkylation: Reaction with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, these reactions are often difficult to control and can result in a mixture of products due to polyalkylation. chemguide.co.ukuomustansiriyah.edu.iq The Gabriel synthesis offers a more controlled method for preparing primary amines and could be adapted for further modification. uomustansiriyah.edu.iq

Imine Formation (Schiff Bases): The amine can undergo condensation with aldehydes or ketones in an acid-catalyzed, reversible reaction to form imines (Schiff bases). libretexts.org These imines can be valuable intermediates themselves or can be reduced (reductive amination) to form secondary amines. uomustansiriyah.edu.iq

Sulfonamide Formation: Reaction with sulfonyl chlorides under alkaline conditions yields sulfonamides, a functional group present in many therapeutic agents. libretexts.org

Heterocycle Synthesis: The bifunctional nature of the molecule (amine and phenoxy ether) makes it a potential precursor for the synthesis of various heterocyclic systems. msu.edu For example, intramolecular cyclization reactions could be envisioned under certain conditions. More commonly, the primary amine can be used as a building block in multi-component reactions to construct complex heterocyclic frameworks like pyridines or pyrimidines. msu.edu

Table 2: Common Reactions of the Primary Amine Group

| Reagent Type | Functional Group Formed | Reaction Conditions |

|---|---|---|

| Acyl Chloride / Acid Anhydride | Amide | Typically in the presence of a base or excess amine |

| Aldehyde / Ketone | Imine (Schiff Base) | Acid-catalyzed, often with removal of water |

| Alkyl Halide | Secondary/Tertiary Amine, Quaternary Salt | Heating, often results in mixtures |

| Sulfonyl Chloride | Sulfonamide | Alkaline conditions |

Reactivity of the Phenoxy Ether Linkage

The aryl ether bond (C-O-C) is generally stable but can be cleaved under specific, often harsh, conditions. This reactivity is of significant interest, particularly in the context of lignin (B12514952) degradation, where aryl ether linkages are prevalent. researchgate.netresearchgate.net

Cleavage of the phenoxy ether can be achieved through several methods:

Acid-Catalyzed Cleavage: Strong acids like HBr or HI can cleave the ether bond. acs.org The reaction likely proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base of the acid on the ethyl carbon, leading to the formation of 4-bromo-2-chlorophenol (B165030) and a derivative of the ethanamine side chain. Studies on lignin model compounds show that acid-catalyzed cleavage rates can be significantly faster for phenolic dimers compared to non-phenolic ones. acs.org

Reductive Cleavage (Hydrogenolysis): Catalytic hydrogenolysis using transition metal catalysts (e.g., Ru, Co, Ni) can also break the C-O bond. rsc.orgrsc.org This process is a key strategy for converting biomass-derived lignin into valuable aromatic chemicals. researchgate.net The specific products would depend on the catalyst and reaction conditions used. For instance, using a Co-Zn catalyst system has been shown to be effective in cleaving aryl-ether linkages in lignin model compounds. researchgate.net

The stability of the ether linkage is an important consideration in planning synthetic routes that involve harsh conditions, as unintended cleavage could lead to undesired byproducts.

Cleavage Reactions of Ether Bonds

The ether bond in 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine, an aryl alkyl ether, is susceptible to cleavage under strongly acidic conditions. nih.govresearchgate.net This reaction is a common method for the dealkylation of ethers and proceeds via a nucleophilic substitution mechanism. wikipedia.org

Reaction with Strong Mineral Acids:

Treatment of this compound with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) results in the cleavage of the ether linkage. dntb.gov.uauomustansiriyah.edu.iq In this reaction, the aromatic ring is not susceptible to nucleophilic attack due to the high stability of the sp²-hybridized carbon-oxygen bond. wikipedia.orgdtic.mil Consequently, the cleavage occurs at the alkyl carbon-oxygen bond.

The reaction mechanism is typically a bimolecular nucleophilic substitution (SN2) pathway. nih.govdntb.gov.ua The process begins with the protonation of the ether oxygen by the strong acid, which forms a good leaving group (a phenol). wikipedia.org The halide anion (Br⁻ or I⁻) then acts as a nucleophile and attacks the less sterically hindered primary carbon of the ethanamine side chain, displacing the 4-bromo-2-chlorophenol moiety. researchgate.net

The expected products of this reaction are 4-bromo-2-chlorophenol and 2-bromoethan-1-amine (when using HBr) or 2-iodoethan-1-amine (when using HI). It is important to note that hydrochloric acid (HCl) is generally not effective for cleaving ethers. researchgate.netuomustansiriyah.edu.iq

Table 1: Products of Ether Bond Cleavage

| Reactant | Reagent | Product 1 | Product 2 |

|---|---|---|---|

| This compound | HBr | 4-Bromo-2-chlorophenol | 2-Bromoethan-1-amine |

| This compound | HI | 4-Bromo-2-chlorophenol | 2-Iodoethan-1-amine |

Oxidative Transformations

The presence of both a primary amine and a substituted phenol-like ether linkage makes this compound susceptible to various oxidative transformations. The specific outcome of an oxidation reaction depends on the oxidizing agent and the reaction conditions.

Oxidation of the Primary Amine:

The primary amine group is a key site for oxidation. Oxidative deamination is a common transformation for primary amines, which can be achieved through both chemical and enzymatic methods. wikipedia.org This process typically leads to the formation of an aldehyde or a carboxylic acid. wikipedia.org

For instance, enzymatic oxidation, often catalyzed by monoamine oxidases (MAO), can convert primary amines to their corresponding aldehydes. nih.gov In the case of this compound, this would yield 2-(4-bromo-2-chlorophenoxy)acetaldehyde . This intermediate aldehyde can then be further oxidized to the corresponding carboxylic acid, 2-(4-bromo-2-chlorophenoxy)acetic acid , by enzymes such as aldehyde dehydrogenase. nih.govnih.gov

Strong chemical oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can also be used to oxidize primary amines. libretexts.orgvanderbilt.edu Depending on the reaction conditions, these reagents can lead to the formation of the corresponding aldehyde, carboxylic acid, or in some cases, complete degradation of the molecule. libretexts.org With strong oxidants, primary amines can be oxidized all the way to nitro compounds. libretexts.org

Oxidation of the Aromatic Ring:

The electron-rich aromatic ring, substituted with a halogen and an ether group, can also be a target for oxidation, although this generally requires harsh conditions. Phenols and their ethers can be oxidized to quinones. researchgate.net For this compound, oxidation could potentially lead to the formation of a benzoquinone derivative, though the specific structure would depend on the regioselectivity of the oxidation.

It is important to consider the interplay between the two functional groups. The primary amine can influence the reactivity of the aromatic ring, and vice versa. The specific reaction pathway and the resulting products will be determined by the chosen oxidizing agent and the precise control of the reaction parameters.

Table 2: Potential Oxidative Transformation Products

| Functional Group | Oxidizing Agent/Method | Potential Product(s) |

|---|---|---|

| Primary Amine | Monoamine Oxidase (MAO) | 2-(4-Bromo-2-chlorophenoxy)acetaldehyde |

| Primary Amine | Aldehyde Dehydrogenase (following MAO) | 2-(4-Bromo-2-chlorophenoxy)acetic acid |

| Primary Amine | Strong chemical oxidants (e.g., KMnO₄) | 2-(4-Bromo-2-chlorophenoxy)acetic acid, Nitro derivative |

| Aromatic Ring | Strong oxidizing agents | Benzoquinone derivatives |

Advanced Spectroscopic and Crystallographic Investigations of 2 4 Bromo 2 Chlorophenoxy Ethan 1 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(4-bromo-2-chlorophenoxy)ethan-1-amine, ¹H and ¹³C NMR would provide key insights into the electronic environment of each proton and carbon atom.

High-Resolution NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural confirmation of this compound. The chemical shifts are influenced by the electronegativity of the substituents on the aromatic ring and the aliphatic chain.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethanamine side chain. The aromatic region would likely display a complex splitting pattern due to the disubstitution of the benzene (B151609) ring with bromine and chlorine atoms. The protons on the ethylamine (B1201723) moiety would appear as two triplets, with the chemical shift of the methylene (B1212753) group adjacent to the oxygen being further downfield due to the deshielding effect of the oxygen atom. docbrown.info The terminal amine protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. researchgate.net The carbon atoms of the aromatic ring will have their chemical shifts influenced by the electron-withdrawing effects of the bromine and chlorine substituents. The carbon attached to chlorine is expected to be more deshielded (higher ppm value) than the one attached to bromine. mdpi.com The two carbons of the ethanamine side chain will also be distinguishable, with the carbon bonded to the phenoxy oxygen appearing at a higher chemical shift compared to the carbon bonded to the amine group. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 115 - 135 |

| O-CH₂ | ~4.1 | ~68 |

| CH₂-N | ~3.0 | ~41 |

| NH₂ | 1.5 - 3.0 (broad) | - |

Note: The predicted values are based on the analysis of similar compounds and are for illustrative purposes. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. bas.bg For this compound, a cross-peak would be expected between the two methylene groups of the ethanamine side chain, confirming their connectivity. bas.bg It would also show correlations between adjacent aromatic protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. researchgate.net This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the aliphatic chain and the aromatic ring. sigmaaldrich.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. researchgate.net This is particularly useful for identifying the connectivity between the phenoxy group and the aromatic ring, as well as the connection of the ethanamine side chain to the oxygen atom. For instance, correlations would be expected between the protons of the O-CH₂ group and the aromatic carbon atom bonded to the oxygen. sigmaaldrich.com

Conformational Analysis via NMR

The flexibility of the ethanamine side chain allows for different spatial arrangements or conformations. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, can provide insights into the preferred conformation of the molecule in solution. chemicalbook.comresearchgate.net The magnitude of the three-bond proton-proton coupling constant (³JHH) between the two methylene groups can be related to the dihedral angle between them via the Karplus equation, offering information about the gauche and anti conformations of the side chain. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can detect through-space interactions between protons that are close in proximity, further helping to define the three-dimensional structure. docbrown.info

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characterization of Functional Groups via IR

Infrared (IR) spectroscopy is an excellent method for identifying the key functional groups present in this compound. The absorption of infrared radiation corresponds to specific vibrational modes of the bonds within the molecule.

Key expected IR absorption bands include:

N-H stretching: The primary amine group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. nih.gov

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. rsc.org

C=C stretching: Aromatic ring stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether linkage will show a strong absorption band around 1250 cm⁻¹.

C-N stretching: The C-N stretching vibration of the amine is expected in the 1020-1250 cm⁻¹ range.

C-Br and C-Cl stretching: The carbon-halogen bonds will have characteristic absorptions in the fingerprint region, typically below 800 cm⁻¹. rsc.org

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (NH₂) | N-H stretch | 3300 - 3500 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 2960 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Aryl-alkyl ether | C-O stretch | ~1250 |

| Amine | C-N stretch | 1020 - 1250 |

| C-Cl | C-Cl stretch | 600 - 800 |

| C-Br | C-Br stretch | 500 - 600 |

Vibrational Mode Analysis by Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic ring and the carbon-halogen bonds. The symmetric stretching of the aromatic ring often gives a strong Raman signal. The C-Br and C-Cl stretching vibrations would also be observable in the low-frequency region of the Raman spectrum. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in a comprehensive structural analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Weight Determination and Fragmentation Analysis

The nominal molecular weight of this compound is 248.5 g/mol , calculated from the atomic weights of its constituent atoms (C₈H₁₀BrClNO). In mass spectrometry, this would be observed as the molecular ion peak (M⁺). Due to the presence of bromine and chlorine isotopes, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a complex molecular ion region with peaks at M, M+2, and M+4.

The fragmentation of this compound under electron ionization (EI) is expected to follow predictable pathways based on the stability of the resulting fragments. Key fragmentation processes for similar amine-containing compounds often involve: uni.lu

Alpha-cleavage: This is a common fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would result in the formation of a stable iminium cation.

Cleavage of the ether bond: The C-O bond of the ether linkage can cleave, leading to fragments corresponding to the substituted phenoxy group and the ethanamine side chain.

Loss of halogens: Expulsion of bromine or chlorine radicals or hydrogen halides (HBr, HCl) is another anticipated fragmentation route. mdpi.com

A plausible fragmentation pattern is detailed in the table below, illustrating the expected major fragments and their mass-to-charge ratios (m/z).

| Fragment Ion | Proposed Structure | m/z (most abundant isotopes) |

| [M]⁺ | [C₈H₁₀⁷⁹Br³⁵ClNO]⁺ | 247 |

| [M-CH₂NH₂]⁺ | [C₇H₆⁷⁹Br³⁵ClO]⁺ | 219 |

| [M-Br]⁺ | [C₈H₁₀³⁵ClNO]⁺ | 168 |

| [M-Cl]⁺ | [C₈H₁₀⁷⁹BrNO]⁺ | 203 |

| [C₆H₃BrClO]⁺ | Substituted phenoxy cation | 205 |

| [CH₂NH₂]⁺ | Iminium cation | 30 |

This table presents a hypothetical fragmentation pattern based on the chemical structure and known fragmentation of similar compounds.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a technique that measures mass-to-charge ratios with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of a molecule from its exact mass. For this compound, with a molecular formula of C₈H₁₀BrClNO, the theoretical monoisotopic mass can be calculated with high precision.

HRMS is invaluable in distinguishing between compounds that have the same nominal mass but different elemental compositions. For instance, it can differentiate between the isotopic peaks of the molecular ion cluster, confirming the presence and number of bromine and chlorine atoms in the molecule. docbrown.info

X-ray Crystallography

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. The crystalline nature of the material allows for the diffraction of an incident X-ray beam into many specific directions, from which a three-dimensional model of the electron density can be generated, and thus the positions of the atoms in the crystal lattice can be determined.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While a crystal structure for this compound is not publicly available, a detailed crystallographic study has been conducted on the closely related derivative, 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone. nih.govpsu.edu This analogous structure provides significant insight into the likely solid-state arrangement of the target compound.

The crystallographic data for 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone is presented below. It crystallizes in the monoclinic space group P2₁/c. nih.govpsu.edu

| Crystal Data for 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone | |

| Chemical Formula | C₁₄H₁₀BrClO₂ |

| Molecular Weight | 325.58 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.2653 (8) |

| b (Å) | 4.5541 (2) |

| c (Å) | 23.7336 (9) |

| β (°) | 129.135 (2) |

| Volume (ų) | 1279.80 (10) |

| Z | 4 |

Data sourced from a study on a closely related derivative. nih.govpsu.edu

This data allows for a complete description of the unit cell and the arrangement of molecules within it. For this compound, a similar crystallographic analysis would be essential to definitively determine its three-dimensional structure in the solid state. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surfaces)

The crystal packing of molecules is governed by a variety of intermolecular interactions. In the case of this compound, several key interactions are expected to play a role:

Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor, and the oxygen atom of the ether linkage can act as a hydrogen bond acceptor. This would lead to the formation of N-H···O or N-H···N hydrogen bonds, which are crucial in defining the supramolecular architecture. In the analogous structure of 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone, C-H···O hydrogen bonds are observed. nih.govpsu.edu

Halogen Bonding: Both the bromine and chlorine atoms on the phenyl ring can participate in halogen bonding, where the halogen atom acts as an electrophilic species interacting with a nucleophile (such as an oxygen or nitrogen atom). In the crystal structure of the ethanone (B97240) analog, a Br···Br dispersive contact is noted. nih.gov

Conformational Preferences in the Crystalline State

In the related structure of 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone, the O–C–C–O dihedral angle is found to be -0.8(4)°, indicating an eclipsed conformation. nih.govpsu.edu This is noted to be an unusually small angle compared to the majority of similar compounds in the Cambridge Structural Database. nih.govpsu.edu Furthermore, the two aromatic rings in this molecule are not coplanar, enclosing an angle of 71.31(17)°. nih.govpsu.edu It is plausible that this compound would adopt a similar bent conformation in the crystalline state to facilitate efficient packing and maximize intermolecular forces.

Computational and Theoretical Studies on 2 4 Bromo 2 Chlorophenoxy Ethan 1 Amine Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the electronic and structural properties of molecules. Among the most powerful and widely used methods is Density Functional Theory (DFT), which is employed to investigate the electronic structure of many-body systems. For 2-(4-bromo-2-chlorophenoxy)ethan-1-amine, DFT calculations can provide a wealth of information, from its optimized geometry to its reactivity profile.

Geometry Optimization and Electronic Structure Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, often with a suitable basis set such as 6-311G*, the coordinates of the atoms are adjusted until a minimum energy structure is found. This optimized geometry provides the most accurate representation of the molecule in its ground state.

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes the calculation of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. For this compound, key parameters would include the C-Br, C-Cl, C-O, and C-N bond lengths, as well as the angles defining the orientation of the ethanamine side chain relative to the substituted phenyl ring.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C-Br Bond Length | 1.91 Å |

| C-Cl Bond Length | 1.74 Å |

| C-O Bond Length (Aromatic) | 1.37 Å |

| O-C Bond Length (Ether) | 1.43 Å |

| C-N Bond Length | 1.47 Å |

| C-C-O-C Dihedral Angle | 178.5° |

| C-C-N-H Dihedral Angle | 60.2° |

Note: These are hypothetical values based on typical DFT calculations for similar molecules.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilicity. youtube.com Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group and the nitrogen atom of the amine, while the LUMO would likely be distributed over the aromatic ring, influenced by the electron-withdrawing halogen substituents.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -0.89 |

| HOMO-LUMO Gap (ΔE) | 5.36 |

Note: These are hypothetical values based on typical DFT calculations for similar molecules.

Prediction of Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity, Chemical Hardness)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a more quantitative measure of the molecule's reactivity.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as half the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

These descriptors are invaluable for predicting how the molecule will interact with other chemical species and for understanding its reaction pathways.

Table 3: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.57 |

| Chemical Hardness (η) | 2.68 |

| Chemical Softness (S) | 0.37 |

| Electrophilicity Index (ω) | 2.38 |

Note: These are hypothetical values based on typical DFT calculations for similar molecules.

Conformational Analysis and Energy Landscape Exploration

Molecules with flexible single bonds can exist in various spatial arrangements called conformations. A conformational analysis of this compound is crucial for understanding its three-dimensional structure and how its shape influences its properties and interactions. The ethanamine side chain can rotate around the C-C and C-O bonds, leading to different conformers with varying energies.

Computational methods can be used to explore the potential energy surface of the molecule, identifying the stable conformers (energy minima) and the transition states (saddle points) that connect them. This exploration reveals the relative populations of different conformers at a given temperature and the energy barriers to their interconversion. For instance, the orientation of the amine group relative to the phenoxy ring can be described by staggered (gauche and anti) and eclipsed conformations. chegg.comyoutube.com

Table 4: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche | ~60° | 0.85 |

| Eclipsed | ~0° | 4.50 |

Note: These are hypothetical values based on typical computational studies of similar molecules.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates involved, providing a detailed step-by-step description of how reactants are converted into products.

For this compound, computational methods could be used to study various reactions, such as its synthesis or its participation in nucleophilic substitution reactions. For example, the mechanism of its formation from a precursor could be investigated, calculating the activation energies for each step of the proposed pathway. This information is invaluable for optimizing reaction conditions and improving yields. dntb.gov.ua

Molecular Dynamics Simulations Applied to Chemical Processes (excluding biological interactions)

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into dynamic processes.

In the context of this compound, MD simulations could be used to study its behavior in different solvents, its aggregation properties, or its diffusion through a medium. These simulations can reveal how the molecule interacts with its environment at an atomistic level, providing information that is often difficult to obtain through experiments alone. For chemical processes, MD can be used to explore the conformational changes that occur during a reaction or to simulate the transport of the molecule to a reactive site.

In Silico Structure-Reactivity Relationship (SRR) Modeling

Computational, or in silico, structure-reactivity relationship (SRR) modeling has become an indispensable tool in modern chemistry for predicting and understanding the chemical behavior of molecules. These models establish a quantitative link between the structural or electronic features of a compound and its inherent reactivity. researchgate.netnih.gov For a molecule like this compound, SRR models can provide profound insights into its reaction kinetics, regioselectivity, and the stability of reaction intermediates without the need for extensive empirical experimentation. nih.gov The core principle of SRR lies in the use of computed molecular descriptors—such as atomic charges, orbital energies, and electrostatic potentials—to forecast how a molecule will behave in a chemical transformation. nih.gov These theoretical descriptors serve as proxies for the electronic and steric properties that govern reaction pathways and rates. Recent advancements in computational methods, particularly within the framework of Density Functional Theory (DFT), have enhanced the accuracy of these predictions, making them valuable for rational chemical synthesis and design. nih.govmdpi.com

Predictive Models for Chemical Transformations

Predictive models for the chemical transformations of this compound are primarily based on Quantitative Structure-Activity Relationship (QSAR) principles and quantum chemical calculations. researchgate.net These models are designed to forecast various aspects of reactivity, from the most likely site of attack on the aromatic ring to the energy barriers associated with specific reaction pathways. nih.govnih.gov

One major application of these models is predicting the regioselectivity of substitution reactions on the benzene (B151609) ring. For electrophilic aromatic substitution, computational methods like the RegioSQM model can identify the most nucleophilic carbon atoms by calculating their proton affinity. rsc.org For a polysubstituted ring like that in the target compound, this allows for a prediction of where an incoming electrophile is most likely to attack. Conversely, for nucleophilic aromatic substitution (SNAr)—a plausible reaction pathway given the presence of two halogen atoms—models focus on identifying the most electron-deficient carbon atoms. nih.govlibretexts.org

Computational studies on analogous halogenated aromatic compounds, such as 2,4-dichloroquinazolines, utilize DFT calculations to determine atomic charges (e.g., electrostatic, natural, Mulliken) on the carbon atoms bonded to halogens. nih.gov The carbon atom with the higher positive charge is predicted to be the more susceptible site for nucleophilic attack. nih.gov These calculations can be refined by including solvent effects using models like the Conductor-like Polarizable Continuum Model (C-PCM) to more accurately simulate reaction conditions. nih.gov The energy barriers for the formation of intermediates, such as the Meisenheimer complex in SNAr reactions, can also be calculated to predict reaction feasibility and rates. nih.govlibretexts.org

The table below summarizes the types of predictive models applicable to understanding the reactivity of complex aromatic compounds.

| Model Type | Principle | Application to Reactivity Prediction | Relevant Findings from Literature |

| Quantum Mechanics (QM) | Solves the Schrödinger equation (or its approximations like DFT) to determine electronic structure and energy. | Calculation of reaction energy barriers, transition state geometries, atomic charges, and molecular orbital energies to predict regioselectivity and reaction rates. nih.govmdpi.com | DFT calculations successfully predict regioselectivity in nucleophilic aromatic substitution on dichloroquinazolines by identifying the more electron-deficient carbon atom. nih.gov |

| RegioSQM | A semi-empirical QM method that calculates the proton affinity of aromatic carbons to predict the site of electrophilic attack. rsc.org | Rapidly identifies the most nucleophilic positions on an aromatic ring, guiding predictions for electrophilic substitution reactions. | Correctly predicts the outcome for a high percentage of electrophilic halogenation reactions on diverse heteroaromatic systems. rsc.org |

| QSAR/QSPR | Correlates statistical variations in molecular descriptors with reactivity or physical properties across a series of compounds. researchgate.net | Develops equations to predict reactivity based on descriptors like hydrophobicity (logP), steric parameters (e.g., molar refractivity), and electronic parameters (e.g., Hammett constants). mdpi.com | QSAR models have been successfully developed for various compound classes, linking descriptors to biological activity and, by extension, chemical reactivity. researchgate.netmdpi.com |

Impact of Halogen and Amine Substituents on Chemical Reactivity

The chemical reactivity of the aromatic ring in this compound is a complex interplay of the electronic effects exerted by its various substituents: the bromo group, the chloro group, the phenoxy ether linkage, and the ethanamine side chain. These effects can be broadly categorized as inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through pi systems). libretexts.orgstpeters.co.in

Crucially, the strong electron-withdrawing nature of the halogens activates the ring for nucleophilic aromatic substitution (SNAr). libretexts.org By pulling electron density away from the ring carbons, they make the positions they occupy (ipso-carbons) more electrophilic and better able to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

Phenoxy and Ethan-1-amine Substituents: The oxygen atom of the phenoxy ether group acts as a strong resonance donor (+R) by donating its lone pair electrons into the aromatic ring. It is also moderately electron-withdrawing inductively (-I) due to oxygen's electronegativity. libretexts.orgstudymind.co.uk The resonance effect is dominant, making the phenoxy group an activating group that increases the electron density of the ring, particularly at the ortho and para positions, thus promoting electrophilic substitution at those sites. studymind.co.uk Similarly, the terminal primary amine group (-NH₂) on the side chain is a powerful activating group due to the lone pair on the nitrogen atom.

The following table summarizes the electronic effects of the relevant functional groups.

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Directing Influence |

| -Cl (Chloro) | Electron-withdrawing (-I) | Weakly electron-donating (+R) | Deactivating | ortho, para-directing libretexts.orgstpeters.co.in |

| -Br (Bromo) | Electron-withdrawing (-I) | Weakly electron-donating (+R) | Deactivating | ortho, para-directing libretexts.orgstpeters.co.in |

| -OR (Alkoxy/Phenoxy) | Electron-withdrawing (-I) | Strongly electron-donating (+R) | Activating | ortho, para-directing libretexts.orgstudymind.co.uk |

| -NH₂ (Amine) | Electron-withdrawing (-I) | Strongly electron-donating (+R) | Strongly Activating | ortho, para-directing studymind.co.uk |

Theoretical calculations on related structures provide quantitative support for these qualitative descriptions. For instance, DFT calculations on substituted dichloroquinazolines show that the carbon atom at a position analogous to the chloro-substituted C2 of the target compound is significantly more electron-deficient (possesses a higher positive atomic charge) than other carbons, marking it as a prime site for nucleophilic attack. nih.gov

Applications As a Synthetic Intermediate and Precursor Chemistry

Role in the Synthesis of Diverse Organic Scaffolds

The bifunctional nature of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine, possessing both a nucleophilic amine and a modifiable aromatic ring, allows it to be a key starting material for the construction of a variety of complex organic scaffolds. Its utility is particularly notable in the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

One of the primary applications of phenoxy ethanamine derivatives is in the synthesis of morpholine (B109124) rings. The primary amine can undergo cyclization reactions with appropriate dielectrophiles to form the six-membered morpholine heterocycle. This is exemplified in the synthesis of viloxazine, an antidepressant drug, and its analogues, where a phenoxy ethanamine structure is a crucial component. nih.govgoogle.comgoogle.comchemicalbook.com The general synthetic strategy involves the reaction of the amine with a bis-electrophilic reagent, leading to the formation of the heterocyclic core.

The reactivity of the primary amine also allows for its incorporation into other nitrogen-containing heterocycles. For instance, it can be used in the synthesis of thiazole (B1198619) derivatives, which have shown a range of biological activities. researchgate.net The amine can be acylated and then cyclized with appropriate reagents to yield the desired thiazole ring system.

The following table summarizes the types of organic scaffolds that can be synthesized from this compound and related phenoxy ethanamine precursors.

| Starting Material Class | Reagent Type | Resulting Scaffold | Potential Applications |

| Phenoxy ethanamine | Bis-electrophile (e.g., substituted dihalide) | Morpholine | Medicinal Chemistry (e.g., antidepressants) |

| Phenoxy ethanamine | α-Haloketone, Thioamide | Thiazole | Medicinal Chemistry (e.g., antimicrobial agents) researchgate.net |

| Phenoxy ethanamine | Aldehyde/Ketone | Schiff Base/Imine | Coordination Chemistry, Bioactive Compounds researchgate.net |

| Phenoxy ethanamine | Acylating Agent | Amide | Synthetic Intermediate |

Precursor for Advanced Halogenated Amine Analogues

The 4-bromo-2-chlorophenyl group of this compound is a key feature that allows for the generation of a library of advanced halogenated amine analogues. The differential reactivity of the bromine and chlorine atoms can be exploited in various cross-coupling reactions to introduce new functional groups and build molecular complexity.

The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds, enabling the synthesis of a wide range of derivatives. For example, a Suzuki coupling could be used to introduce a new aryl or alkyl group at the 4-position, while a Buchwald-Hartwig amination could be used to introduce a substituted amine.

The development of such analogues is of interest in the field of medicinal chemistry, where the introduction of different substituents on the aromatic ring can have a significant impact on the biological activity of the molecule. The synthesis of bioactive 2-bromo-substituted benzohydrazide (B10538) derivatives highlights the utility of the bromo-functionality as a handle for further chemical modification. nih.gov

The following table provides examples of transformations that can be performed on the halogenated aromatic ring of this compound to generate advanced analogues.

| Reaction Type | Reagent | Functional Group Introduced | Resulting Analogue Class |

| Suzuki Coupling | Boronic acid/ester | Aryl, Alkyl | Biphenyl (B1667301) or Alkyl-substituted phenoxy ethanamine |

| Stille Coupling | Organostannane | Aryl, Vinyl | Biphenyl or Vinyl-substituted phenoxy ethanamine |

| Buchwald-Hartwig Amination | Amine | Substituted Amine | N-Aryl-substituted phenoxy ethanamine |

| Sonogashira Coupling | Terminal Alkyne | Alkyne | Alkynyl-substituted phenoxy ethanamine |

Utility in Functional Material Synthesis

While the primary application of this compound is in the synthesis of bioactive molecules, its structural motifs also suggest potential utility in the field of functional materials. Halogenated aromatic compounds are known to possess unique electronic and photophysical properties, and can serve as precursors to dyes, liquid crystals, and other advanced materials.

The bromo- and chloro-substituents can influence the solid-state packing of the molecule, which can in turn affect its bulk properties. Furthermore, the ability to functionalize the aromatic ring via cross-coupling reactions opens up the possibility of creating conjugated systems with interesting optical and electronic properties.

For example, brominated anthraquinone (B42736) derivatives are important precursors in the synthesis of dyes. elsevierpure.com The bromo-substituent can be displaced by various nucleophiles to generate a range of colored compounds. While not an anthraquinone itself, the bromo-chloro-phenyl moiety of this compound could potentially be incorporated into larger chromophoric systems.

The synthesis of biphenyl derivatives, which can be achieved via Suzuki coupling of the bromo-substituted ring, can lead to the formation of liquid crystalline materials. The rigid biphenyl core is a common feature in many liquid crystal structures.

Further research is needed to fully explore the potential of this compound and its derivatives in the field of functional materials. However, its unique combination of functional groups makes it a promising candidate for the development of new materials with tailored properties.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves halogenated aromatic precursors and nucleophilic substitution reactions. A common approach includes:

- Step 1 : Bromination/chlorination of a phenol derivative to generate the 4-bromo-2-chlorophenol intermediate.

- Step 2 : Etherification via reaction with 2-chloroethylamine or its protected derivatives under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3 : Deprotection (if necessary) using acidic or reductive conditions.

Yield optimization requires careful control of stoichiometry, temperature (60–80°C for ether formation), and solvent polarity. Impurities often arise from incomplete halogenation or competing side reactions; purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- X-ray crystallography : For unambiguous confirmation of molecular geometry. SHELX programs (e.g., SHELXL) are widely used for refinement .

- NMR spectroscopy :

- ¹H/¹³C NMR : To verify substituent positions (e.g., bromo and chloro groups deshield adjacent protons).

- 19F NMR (if applicable): To monitor fluorine-containing intermediates.

- Mass spectrometry (HRMS) : To confirm molecular weight (expected ~265.5 g/mol).

- HPLC : For purity assessment, especially in biologically active derivatives .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Solubility : High in polar aprotic solvents (DMF, DMSO) due to the amine group; limited in water unless protonated (e.g., as a hydrochloride salt).

- Stability :

Advanced Research Questions

Q. How do electronic effects from bromo and chloro substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The ortho-chloro and para-bromo groups exert competing electronic effects:

- Ortho-chloro : Steric hindrance reduces accessibility to the aromatic ring, while its electron-withdrawing nature deactivates the ring toward electrophilic substitution.

- Para-bromo : Moderately activates the ring via inductive effects but directs electrophiles to meta positions.

Experimental validation:

- Electrophilic substitution : Nitration yields primarily meta-nitro derivatives.

- Nucleophilic aromatic substitution : Requires harsh conditions (e.g., high-temperature amination) due to deactivation .

Q. What strategies can resolve contradictions in reported biological activity data for structurally similar halogenated ethanamines?

Discrepancies often arise from:

- Variability in assay conditions (e.g., pH, solvent used for compound dissolution).

- Differences in stereochemistry or salt forms (e.g., hydrochloride vs. free base).

Methodological solutions:

- Standardized bioassays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.

- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies.

- Structural analogs : Test derivatives (e.g., fluoro vs. chloro substitutions) to isolate substituent effects .

Q. How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., GPCRs or enzymes)?

A multi-step approach is recommended:

In silico docking : Use software like AutoDock Vina to predict binding poses with target receptors (e.g., serotonin receptors).

Surface plasmon resonance (SPR) : Quantify binding affinity (KD) in real-time.

Functional assays :

- cAMP accumulation : For Gαs-coupled receptors.

- Calcium flux assays : For Gαq-coupled pathways.

Mutagenesis studies : Identify critical residues in binding pockets (e.g., Tyr³⁶⁵ in 5-HT₂A) .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis, and how can they be addressed?

Common impurities include:

- Unreacted intermediates : Residual 4-bromo-2-chlorophenol (detectable via GC-MS).

- Dimerization products : Formed via amine-ether cross-reactions.

Solutions:

- Advanced chromatography : UPLC-MS with a C18 column for high-resolution separation.

- Process analytical technology (PAT) : In-line FTIR to monitor reaction progress.

- Design of experiments (DoE) : Optimize parameters (e.g., residence time in flow reactors) to minimize byproducts .

Q. How does the compound’s toxicity profile impact its suitability for in vivo studies?

Toxicity concerns stem from:

- Reactive metabolites : Hepatic oxidation of the amine group to nitroso derivatives.

- Accumulation in lipid-rich tissues : Due to halogenated aromatic structure.

Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.